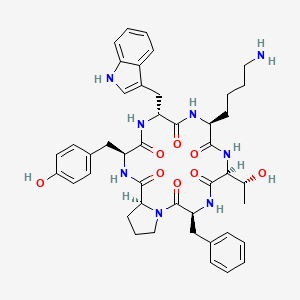
Cyclo(D-trp-lys-thr-phe-pro-tyr)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) is a cyclic peptide composed of six amino acids: D-tryptophan, lysine, threonine, phenylalanine, proline, and tyrosine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids in the desired order. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the cyclic structure is formed by a cyclization reaction, usually facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
化学反应分析
Types of Reactions
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
科学研究应用
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel biomaterials and drug delivery systems
作用机制
The mechanism of action of Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) involves its interaction with specific molecular targets, such as receptors and enzymes. The cyclic structure of the peptide enhances its stability and binding affinity to these targets. The compound can modulate signaling pathways and exert various biological effects, including anti-inflammatory and anticancer activities .
相似化合物的比较
Similar Compounds
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-phenylalanine): Another cyclic peptide with a similar structure but different biological activity.
Cyclo(D-tryptophan-tyrosine): A smaller cyclic peptide with distinct properties and applications.
Cyclo(proline-phenylalanine): A simpler cyclic peptide used in various biochemical studies.
Uniqueness
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) is unique due to its specific amino acid sequence and cyclic structure, which confer enhanced stability and biological activity compared to linear peptides. Its diverse applications in research and industry make it a valuable compound for further investigation .
属性
分子式 |
C44H54N8O8 |
|---|---|
分子量 |
822.9 g/mol |
IUPAC 名称 |
(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3-benzyl-6-[(1R)-1-hydroxyethyl]-15-[(4-hydroxyphenyl)methyl]-12-(1H-indol-3-ylmethyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C44H54N8O8/c1-26(53)38-43(59)50-36(23-27-10-3-2-4-11-27)44(60)52-21-9-15-37(52)42(58)49-34(22-28-16-18-30(54)19-17-28)40(56)48-35(24-29-25-46-32-13-6-5-12-31(29)32)41(57)47-33(39(55)51-38)14-7-8-20-45/h2-6,10-13,16-19,25-26,33-38,46,53-54H,7-9,14-15,20-24,45H2,1H3,(H,47,57)(H,48,56)(H,49,58)(H,50,59)(H,51,55)/t26-,33+,34+,35-,36+,37+,38+/m1/s1 |
InChI 键 |
UMJHAEUVYNEBNP-RXYCCRQDSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)O |
规范 SMILES |
CC(C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


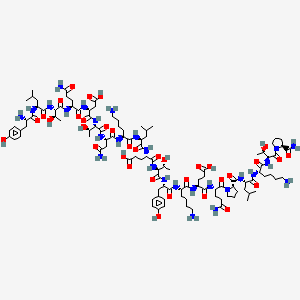

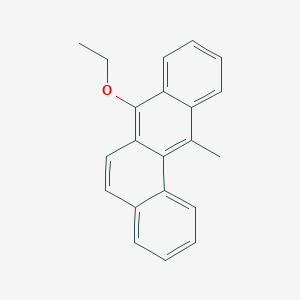

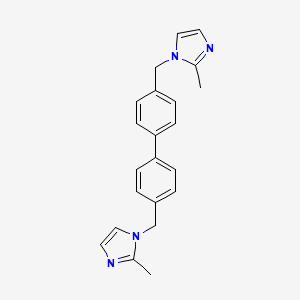
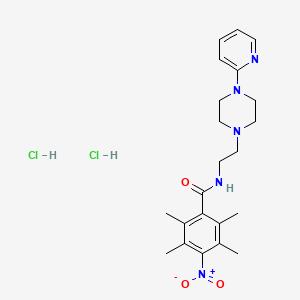
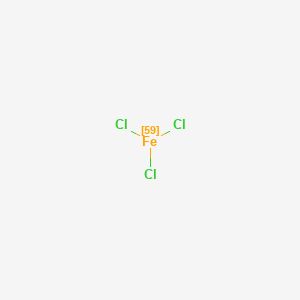
![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
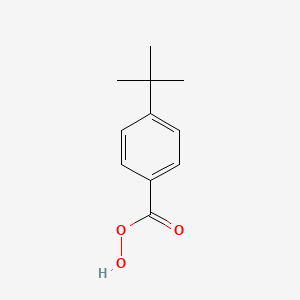
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)


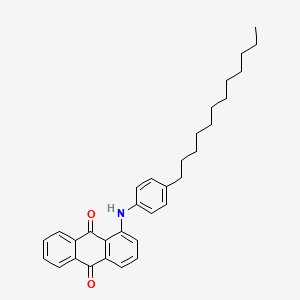
![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
